molecular formula C10H10O3S B13153187 1-(3-Methanesulfonylphenyl)prop-2-en-1-one

1-(3-Methanesulfonylphenyl)prop-2-en-1-one

Cat. No.: B13153187
M. Wt: 210.25 g/mol
InChI Key: DVZWPYSAEGZMFK-UHFFFAOYSA-N
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Description

2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- is a chalcone derivative, a class of organic compounds known for their diverse biological and pharmacological activities. Chalcones are characterized by the presence of an α, β-unsaturated carbonyl system, which imparts unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide in ethanol . The reaction conditions are generally mild, and the product is obtained through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- involves its interaction with various molecular targets. The α, β-unsaturated carbonyl system allows it to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles. This interaction can inhibit enzymes and modulate signaling pathways, leading to its biological effects .

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

1-(3-methylsulfonylphenyl)prop-2-en-1-one

InChI

InChI=1S/C10H10O3S/c1-3-10(11)8-5-4-6-9(7-8)14(2,12)13/h3-7H,1H2,2H3

InChI Key

DVZWPYSAEGZMFK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C=C

Origin of Product

United States

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